1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid
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Overview
Description
The compound “1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid” is a heterocyclic compound. Pyrazoles, which are part of this compound, are known to be a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They have been used in the synthesis and development of many new promising drugs .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques and Biological Evaluation : A variety of synthesis techniques have been explored to produce compounds with potential biological activities. For instance, research has been conducted on the synthesis and biological activity of pyrazolo[3,4-d]pyrimidine ribonucleosides, showing significant activity against certain viruses and tumor cells in vitro. These studies emphasize the importance of structural modification and synthesis pathways in enhancing biological activity (Petrie et al., 1985; Rahmouni et al., 2016).
Anticancer and Anti-inflammatory Potential : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, highlighting the potential of these compounds in therapeutic applications (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential : Research on the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential indicates the diverse biological applications of these compounds (Deohate & Palaspagar, 2020).
Antioxidant Activity : Studies have also explored the antioxidant activity of pyrazolo and pyrimidine derivatives, showing promising results in the search for effective antioxidants (Aziz et al., 2021).
Chemical Synthesis and Characterization
- Novel Synthesis Approaches : Innovative synthesis approaches have been developed for the production of pyridine-4-carboxylic acids and pyrazolo[4,3-d]pyrimidin-7-ones, demonstrating the versatility of synthetic chemistry in creating complex molecules with potential applications in various fields (Volochnyuk et al., 2010; Reddy et al., 2005).
Mechanism of Action
Target of Action
Similar compounds with pyrazolyl and pyrimidinyl groups have been used as ligands for the synthesis of transition metal coordination compounds . These compounds are of interest due to their potential to influence the electronic and spatial structure of coordination compounds .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through coordination chemistry . This involves the formation of coordination compounds with transition metals, which can influence the electronic and spatial structure of these compounds .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles . These compounds are of interest due to their potential to further functionalize such compounds – pyrimidine 2,4 (6)-diheteroaryl derivatives .
Result of Action
Compounds with similar structures have been shown to have various biological and pharmacological activities .
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c17-11(18)8-5-15(6-8)9-4-10(13-7-12-9)16-3-1-2-14-16/h1-4,7-8H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKXTEHMYYBSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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